molecular formula C12H22N4 B13636482 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine

Cat. No.: B13636482
M. Wt: 222.33 g/mol
InChI Key: WOOSCWIZHKEPIF-UHFFFAOYSA-N
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Description

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring in the structure imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine typically involves the following steps:

    Cyclization Reaction: The triazole ring is formed through a cyclization reaction involving appropriate precursors.

    Substitution Reaction: The cyclopentyl and butan-1-amine groups are introduced through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs. This can include the use of catalysts, optimized reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, leading to the inhibition of enzyme activity or disruption of cellular processes. Molecular docking studies have shown that the compound can bind to the active sites of enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

1-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine can be compared with other 1,2,4-triazole derivatives, such as:

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

1-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)butan-1-amine

InChI

InChI=1S/C12H22N4/c1-3-6-10(13)12-14-11(15-16(12)2)9-7-4-5-8-9/h9-10H,3-8,13H2,1-2H3

InChI Key

WOOSCWIZHKEPIF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC(=NN1C)C2CCCC2)N

Origin of Product

United States

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